molecular formula C20H23N3O B5578075 2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone

2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone

Cat. No.: B5578075
M. Wt: 321.4 g/mol
InChI Key: BLKAUAHFVXKTDW-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone is a synthetic organic compound known for its versatile chemical properties. This compound belongs to the quinolinone family, characterized by its unique quinoline backbone with various functional groups attached, which allows for a wide range of chemical reactions and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone typically involves a multi-step process. One common method is the condensation reaction between 2-aminobenzophenone and dimethylformamide dimethyl acetal. The reaction is often carried out under reflux conditions in a suitable solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to improve efficiency and yield, and employing high-purity reagents to ensure consistency in the product quality. Industrial methods also incorporate rigorous purification steps, such as recrystallization and chromatography, to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone undergoes several types of chemical reactions, including:

  • Oxidation: The presence of the dimethylamino groups allows for oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the quinolinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive sites on the quinoline ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)

  • Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Solvents: Ethanol, Methanol, Dichloromethane

Major Products

The reactions result in various products depending on the reagents and conditions used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or partially reduced intermediates.

Scientific Research Applications

Chemistry

This compound is widely studied in organic synthesis due to its ability to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.

Biology

In biological research, it is investigated for its potential pharmacological properties, including antibacterial and antifungal activities. Its structural features make it a candidate for the development of novel therapeutic agents.

Medicine

Pharmaceutical research explores its potential as a drug candidate, particularly in the treatment of diseases where modulation of quinoline and quinolinone derivatives is beneficial.

Industry

In industrial applications, this compound finds use as a precursor in the manufacture of dyes, pigments, and other specialty chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone exerts its effects often involves interaction with cellular targets such as enzymes and receptors. The presence of the dimethylamino and quinolinone groups allows the compound to bind to active sites, potentially inhibiting or modulating biological pathways. Molecular targets include proteins involved in cell signaling and metabolic processes, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

2-(Dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone is unique due to its specific combination of functional groups and structural configuration. Similar compounds include:

  • 2-(Methylamino)-6-(methylene)-7-phenyl-7,8-dihydro-5(6H)-quinolinone: : Differing by the presence of a methylamino group instead of a dimethylamino group.

  • 6-[(Dimethylamino)methylene]-7-phenyl-5,6,7,8-tetrahydroquinolinone: : Featuring a fully saturated ring system compared to the partially unsaturated system in the original compound.

  • 7-Phenyl-5,6,7,8-tetrahydroquinoline: : Lacking the methylene and dimethylamino substituents, resulting in different chemical and biological properties.

There you go—a complete dive into the world of this compound. Fascinating stuff, right?

Properties

IUPAC Name

(6Z)-2-(dimethylamino)-6-(dimethylaminomethylidene)-7-phenyl-7,8-dihydroquinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-22(2)13-17-16(14-8-6-5-7-9-14)12-18-15(20(17)24)10-11-19(21-18)23(3)4/h5-11,13,16H,12H2,1-4H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKAUAHFVXKTDW-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(CC2=C(C1=O)C=CC(=N2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(CC2=C(C1=O)C=CC(=N2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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